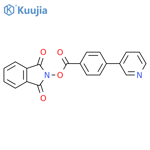

- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

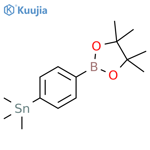

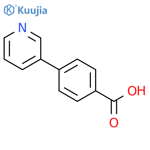

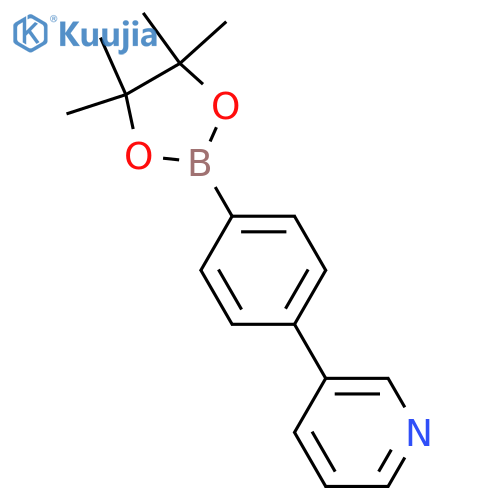

929203-04-3 structure

商品名:4-(3-pyridinyl)phenylboronic acid pinacol ester

CAS番号:929203-04-3

MF:C17H20BNO2

メガワット:281.157204627991

MDL:MFCD11973623

CID:69543

PubChem ID:57345859

4-(3-pyridinyl)phenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 3-(4-Phenylboronic acid pinacol ester)pyridine

- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 4-(3-Pyridinyl)phenylboronic acid pinacol ester

- 4-BIPHENYLCARBOXYLIC ACID

- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- AMBA00086

- BCP22839

- AM85972

- BCP9000140

- OR360136

- ST24103

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER

- SY108382

- SCHEMBL13584589

- 929203-04-3

- DTXSID20720990

- AKOS015919542

- CS-W021761

- DS-1669

- MFCD11973623

- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine

- 4-(3-pyridinyl)phenylboronic acid pinacol ester

-

- MDL: MFCD11973623

- インチ: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3

- InChIKey: MMHFCEWVMQXVEV-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

計算された属性

- せいみつぶんしりょう: 281.15900

- どういたいしつりょう: 281.1587090 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.4

- ぶんしりょう: 281.2

じっけんとくせい

- 密度みつど: 1.09

- PSA: 31.35000

- LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester セキュリティ情報

4-(3-pyridinyl)phenylboronic acid pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(3-pyridinyl)phenylboronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB437621-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

929203-04-3 | 95% | 25g |

€576.60 | 2025-02-22 | |

| TRC | P069550-250mg |

4-(3-Pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 250mg |

$ 795.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0590-1G |

4-(3-pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 95% | 1g |

¥ 382.00 | 2023-04-12 | |

| ChemScence | CS-W021761-1g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 1g |

$40.0 | 2022-04-26 | ||

| abcr | AB437621-5 g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

929203-04-3 | 95% | 5g |

€259.20 | 2023-04-23 | |

| Chemenu | CM137021-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 95%+ | 25g |

$576 | 2023-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |

4-(3-pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 97% | 1g |

243.0CNY | 2021-08-04 | |

| ChemScence | CS-W021761-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 25g |

$552.0 | 2022-04-26 | ||

| Chemenu | CM137021-10g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 95+% | 10g |

$220 | 2021-08-05 | |

| Matrix Scientific | 090440-250mg |

4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |

929203-04-3 | 95+% | 250mg |

$662.00 | 2023-09-10 |

4-(3-pyridinyl)phenylboronic acid pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Pyridine , Cesium carbonate Solvents: Ethyl acetate ; 30 h, 35 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 100 °C

リファレンス

- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 120 °C

リファレンス

- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 80 °C

リファレンス

- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies, Chemistry - A European Journal, 2017, 23(60), 15089-15097

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2.5 h, heated

リファレンス

- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt

リファレンス

- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

リファレンス

- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C

リファレンス

- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands, Angewandte Chemie, 2021, 60(51), 26523-26527

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C

リファレンス

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Palladium

リファレンス

- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt

リファレンス

- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs, Organic Letters, 2008, 10(5), 941-944

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Toluene , 1,4-Dioxane ; 30 min, 20 - 23 °C

1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C

1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C

リファレンス

- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C

リファレンス

- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

リファレンス

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Catalysts: Palladium chloride , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine , Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ; 12 h, 120 °C

リファレンス

- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation, Angewandte Chemie, 2020, 59(34), 14388-14393

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 5 h, reflux

リファレンス

- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,

ごうせいかいろ 17

はんのうじょうけん

リファレンス

- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

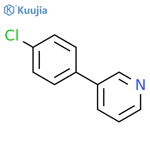

- 3-(4-Chlorophenyl)pyridine

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate

- 4-(3'-Pyridyl)benzoic Acid

- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-

- Bis(pinacolato)diborane

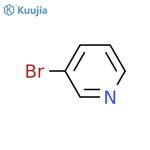

- 3-(4-Bromophenyl)pyridine

- 3-Bromopyridine

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

4-(3-pyridinyl)phenylboronic acid pinacol ester 関連文献

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester) 関連製品

- 939430-30-5(3-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1159695-35-8(3-(5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl)-4-methoxyaniline)

- 5114-84-1(2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)acetonitrile)

- 2138541-18-9(N-(3-amino-3-methylbutyl)-2-nitrobenzene-1-sulfonamide)

- 3691-11-0(a-Bulnesene (>90%))

- 1806829-91-3(6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol)

- 1361713-94-1(3-(2,5-Dichlorophenyl)-5-fluoro-2-hydroxypyridine)

- 1806628-82-9(3-Bromo-1-(4-fluoro-2-nitrophenyl)propan-1-one)

- 117953-13-6(5-(1,3-Dioxolan-2-yl)-2-furaldehyde)

- 1207049-67-9(1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester

清らかである:99%

はかる:25g

価格 ($):310.0